molecular formula C7H6F3O3P B155554 [4-(Trifluoromethyl)phenyl]phosphonic acid CAS No. 1869-27-8

[4-(Trifluoromethyl)phenyl]phosphonic acid

Cat. No. B155554
CAS RN: 1869-27-8
M. Wt: 226.09 g/mol
InChI Key: HJMPWNMEAAWAIW-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)phenyl]phosphonic acid” is an organofluorine compound with the molecular formula C7H6F3O3P . It has a molecular weight of 226.09 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)phenylphosphonic acid .


Molecular Structure Analysis

The InChI code for “[4-(Trifluoromethyl)phenyl]phosphonic acid” is 1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) . The canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)phenyl]phosphonic acid” has a molecular weight of 226.09 g/mol . It has a topological polar surface area of 57.5 Ų . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Organic Synthesis

[4-(Trifluoromethyl)phenyl]phosphonic acid: is a valuable building block in organic synthesis. Its phosphonic acid group can act as a nucleophile in various reactions, allowing for the synthesis of complex organic molecules. This compound can be used to introduce the trifluoromethyl group into target molecules, which is beneficial for increasing the metabolic stability and bioavailability of potential pharmaceuticals .

Pharmaceutical Research

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs[4-(Trifluoromethyl)phenyl]phosphonic acid can serve as a precursor for the synthesis of various drugs, especially those targeting conditions like cancer, where the trifluoromethyl group’s properties are particularly advantageous .

Agrochemical Development

In agrochemical research, [4-(Trifluoromethyl)phenyl]phosphonic acid can be utilized to create new herbicides and pesticides. Its structural motif is found in compounds that exhibit high activity against a broad range of pests and weeds, making it a compound of interest for developing more effective and selective agrochemicals .

Material Science

This compound’s unique electronic properties make it suitable for use in material science, particularly in the development of novel materials with specific optical or electronic characteristics. The trifluoromethyl group can influence the material’s reactivity and stability, which is crucial for applications in electronics and nanotechnology .

Catalysis

[4-(Trifluoromethyl)phenyl]phosphonic acid: can act as a ligand for metal catalysts, which are used in various chemical reactions, including those important in industrial processes. The presence of the trifluoromethyl group can modulate the electronic properties of the catalyst, potentially leading to improved efficiency and selectivity .

Diagnostic Agents

The compound’s ability to bind to various biological targets can be harnessed in the design of diagnostic agents. For instance, it could be used to develop contrast agents for imaging techniques such as MRI, where the trifluoromethyl group may enhance the agent’s visibility and diagnostic accuracy .

Future Directions

While specific future directions for “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions , suggesting potential applications in organic synthesis and materials science.

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPWNMEAAWAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506338
Record name [4-(Trifluoromethyl)phenyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)phenyl]phosphonic acid

CAS RN

1869-27-8
Record name P-[4-(Trifluoromethyl)phenyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1869-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)phenyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)phenyl]phosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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